2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)
CAS No.:
Cat. No.: VC18000946
Molecular Formula: C22H18BrClO2
Molecular Weight: 429.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18BrClO2 |
|---|---|
| Molecular Weight | 429.7 g/mol |
| IUPAC Name | 2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]naphthalene-1,4-dione |
| Standard InChI | InChI=1S/C22H18BrClO2/c23-20-19(21(25)17-3-1-2-4-18(17)22(20)26)15-7-5-13(6-8-15)14-9-11-16(24)12-10-14/h1-4,9-13,15H,5-8H2 |
| Standard InChI Key | COKLPKHAZACZAT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)Br |
Introduction
Structural and Chemical Characterization
2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (CAS: 1562033-02-6) is a halogenated naphthoquinone derivative with a molecular formula of and a molecular weight of 429.734 g/mol . The compound features a naphthalenedione backbone substituted at position 2 with a bromine atom and at position 3 with a trans-4-(4-chlorophenyl)cyclohexyl group. Its stereochemistry is critical, as the "Major" designation refers to the predominant diastereomer formed during synthesis, typically the trans isomer due to steric and electronic factors .
Key structural features:
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Naphthalenedione core: The 1,4-naphthoquinone moiety contributes to redox activity and electrophilic reactivity.
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Bromine substituent: Enhances electrophilicity at position 2, facilitating nucleophilic substitution reactions.
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Chlorophenylcyclohexyl group: Introduces lipophilicity and stereochemical complexity, influencing biological interactions .
The compound's SMILES notation is Clc1ccc(cc1)[C@@H]2CC[C@H](CC2)C3=C(Br)C(=O)c4ccccc4C3=O, and its InChI key is InChI=1S/C22H18BrClO2/c23-20-19(21(25)17-3-1-2-4-18(17)22(20)26)15-7-5-13(6-8-15)14-9-11-16(24)12-10-14/h1-4,9-13,15H,5-8H2/t13-,15- .
Synthetic Pathways and Optimization
The synthesis of 2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione involves multi-step strategies, often leveraging intermediates from antimalarial drug development (e.g., Atovaquone precursors) .
Key Synthetic Steps
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Cyclohexane Intermediate Preparation:
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Naphthoquinone Functionalization:
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Diastereomeric Control:
Representative Reaction Scheme:
Yield: 65–70% after purification .
Physicochemical Properties
Spectral Data
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H NMR (CDCl):
δ 7.97–8.03 (2H, m, aromatic), 7.64–7.71 (2H, m, aromatic), 7.27–7.29 (2H, d, J = 8.4 Hz, chlorophenyl), 3.51–3.55 (4H, t, cyclohexyl), 2.81–2.84 (4H, t, cyclohexyl) . -
MS (EI): m/z 429.73 [M], 431.73 [M+2] (Br/Cl isotopic pattern) .
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Melting Point: 223–225°C (decomposition observed above 230°C) .
Solubility and Stability
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Solubility:
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Stability:
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Stable under inert atmospheres; decomposes upon prolonged exposure to light or moisture.
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Industrial and Regulatory Considerations
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